5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide is a chemical compound that features a piperidine ring fused with an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide typically involves the reaction of piperidine derivatives with oxazole precursors. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters . The reaction conditions often include dehydration in an acidic environment to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve high-throughput screening and optimization of reaction conditions to maximize yield and purity. The use of advanced techniques such as column chromatography and recrystallization is common to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of piperidinol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various oxazole and piperidinol derivatives, which can be further utilized in different applications .
科学的研究の応用
5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation . The compound’s structure-activity relationship studies indicate that the ether linkage between quinoline and piperidine is crucial to its inhibitory effect .
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds such as piperine, evodiamine, and matrine share structural similarities with 5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide.
Oxazole Derivatives: Other oxazole derivatives, including prostacyclin receptor antagonists, exhibit similar biological activities.
Uniqueness
What sets this compound apart is its unique combination of piperidine and oxazole rings, which confer distinct chemical and biological properties.
生物活性
5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a piperidine ring fused with an oxazole moiety. Its unique structure contributes to its potential therapeutic applications. The compound is synthesized through various methods involving piperidine derivatives and oxazole precursors, often employing high-throughput screening techniques to optimize yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against Mycobacterium tuberculosis, the compound demonstrated an IC50 value ranging from 13 to 22 μM, indicating potent activity against this pathogen . The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance its antimicrobial efficacy.
Table 1: Antimicrobial Activity of this compound
Compound | Target Pathogen | IC50 (μM) | GIC50 (μM) |
---|---|---|---|
This compound | Mycobacterium tuberculosis | 13–22 | 8–10 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways. For example, derivatives of this compound exhibited high cytotoxicity against colon cancer and leukemia cell lines, causing DNA fragmentation and activating caspase-3 in HL-60 cells .
Table 2: Anticancer Efficacy of this compound
Cell Line | Concentration (μM) | Effect |
---|---|---|
HL-60 (Leukemia) | 30 - 300 | DNA fragmentation, caspase activation |
HSC (Oral Squamous) | Varies | Cytotoxicity observed |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has been shown to inhibit certain protein kinases involved in cell signaling pathways critical for tumor growth and survival. This inhibition disrupts the regulatory mechanisms within cancer cells, leading to increased apoptosis.
Study on Antimycobacterial Activity
A notable study focused on the antimycobacterial activity of various piperidine derivatives, including this compound. The results indicated that certain modifications could significantly enhance the compound's potency against M. tuberculosis, achieving nearly complete sterilization in combination therapies within two weeks in vivo .
Evaluation Against Cancer Cell Lines
In another study assessing the anticancer potential of this compound, researchers found that it effectively reduced viability in multiple cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .
特性
IUPAC Name |
5-piperidin-4-yl-1,2-oxazol-3-one;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.BrH/c11-8-5-7(12-10-8)6-1-3-9-4-2-6;/h5-6,9H,1-4H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFQPBIFTDVDSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=O)NO2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215466-71-9 |
Source
|
Record name | 5-(piperidin-4-yl)-1,2-oxazol-3-ol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。